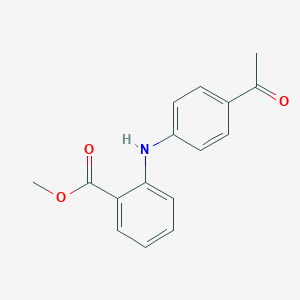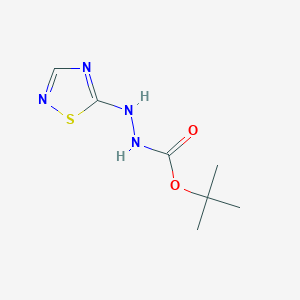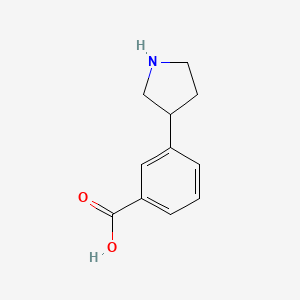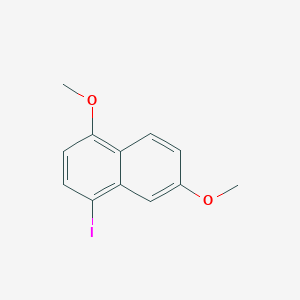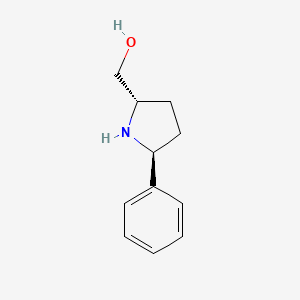![molecular formula C11H15ClN2O3 B13500257 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride typically involves the following steps:
Formation of 4-(Dimethylamino)benzaldehyde: This intermediate is prepared by the reaction of dimethylamine with benzaldehyde under acidic conditions.
Condensation Reaction: The 4-(Dimethylamino)benzaldehyde is then reacted with glycine in the presence of a suitable condensing agent to form 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group, resulting in the formation of 2-{[4-(Dimethylamino)phenyl]amino}acetic acid.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The formamido group can undergo hydrolysis, releasing formic acid and the corresponding amine, which can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)phenylacetic acid: Similar structure but lacks the formamido group.
2-{[4-(Diethylamino)phenyl]formamido}acetic acid: Similar structure with an ethyl group instead of a methyl group on the amino group.
Uniqueness
2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride is unique due to the presence of both the dimethylamino and formamido groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H15ClN2O3 |
|---|---|
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
2-[[4-(dimethylamino)benzoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-13(2)9-5-3-8(4-6-9)11(16)12-7-10(14)15;/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15);1H |
Clé InChI |
MIBGWERCTKKFEI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)NCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


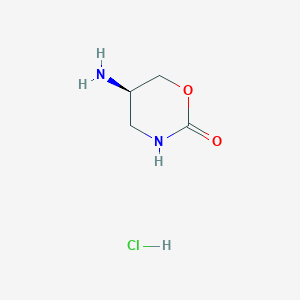
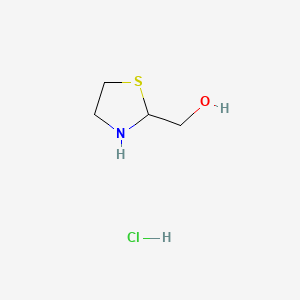
![2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13500203.png)
![3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13500208.png)

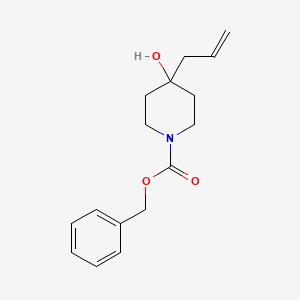
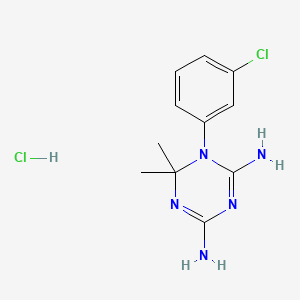

![{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol](/img/structure/B13500243.png)
